(R)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

Descripción general

Descripción

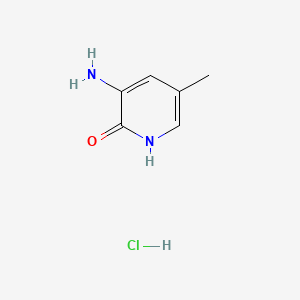

(R)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid, commonly known as Boc-DMP-CA, is a versatile chiral building block used in the synthesis of a variety of compounds. It is a synthetic organic compound that contains a pyrrolidine ring, a methyl group, and a carboxylic acid group. Boc-DMP-CA is a valuable tool for chemists and has been used in a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and natural products.

Aplicaciones Científicas De Investigación

Plant Defense Mechanisms

Pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, is implicated in plant defense against pathogens. P5C metabolism in mitochondria is crucial for both R-gene-mediated and non-host resistance in plants. This metabolic pathway, involving proline dehydrogenase and delta-ornithine amino transferase, activates the salicylic acid-dependent pathway, reactive oxygen species (ROS), and hypersensitive response-associated cell death in response to pathogen infection, illustrating the importance of carboxylic acid derivatives in plant defense mechanisms (Qamar, Mysore, & Senthil-Kumar, 2015).

Photocatalysis Applications

(BiO)2CO3-based photocatalysts, owing to their unique properties and wide bandgap, are utilized in various fields like healthcare, photocatalysis, and supercapacitors. Modification strategies to enhance visible light-driven photocatalytic performance include metal heterojunctions and nonmetal doping, showcasing the role of carboxylic acid derivatives in improving material functionalities for environmental and energy applications (Ni, Sun, Zhang, & Dong, 2016).

Drug Discovery

The pyrrolidine scaffold, a fundamental structure in medicinal chemistry, is extensively explored for its potential in treating human diseases due to its stereochemistry and ability to explore pharmacophore space. This research underscores the value of pyrrolidine derivatives, similar in structure to the core of "(R)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid," in generating biologically active compounds with varied therapeutic profiles (Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).

Antimicrobial and Cytotoxic Activities

Carboxylic acids derived from plants are known for their significant biological activities. Structure-related studies reveal that rosmarinic acid and other carboxylic acids exhibit high antioxidant, antimicrobial, and cytotoxic activities, highlighting the structural impact of carboxylic acids on their bioactivity. This area of research illuminates the potential of carboxylic acid derivatives in developing new antimicrobial and cytotoxic agents (Godlewska-Żyłkiewicz, Świsłocka, Kalinowska, Golonko, Świderski, Arciszewska, Nalewajko-Sieliwoniuk, Naumowicz, & Lewandowski, 2020).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, as biorenewable chemicals, are fermentatively produced but can inhibit microbial production at concentrations below desired yields. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in engineering robust strains for industrial applications, demonstrating the significance of carboxylic acids in biotechnological production processes (Jarboe, Royce, & Liu, 2013).

Propiedades

IUPAC Name |

(2R)-5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPBDVPSCZYAHV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(N1C(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601130602 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5,5-dimethyl-, 1-(1,1-dimethylethyl) ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601130602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid | |

CAS RN |

1310680-32-0 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5,5-dimethyl-, 1-(1,1-dimethylethyl) ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310680-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5,5-dimethyl-, 1-(1,1-dimethylethyl) ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601130602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)

![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)

![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)